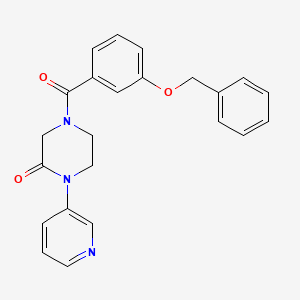

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-(benzyloxy)benzoyl group at position 4 and a pyridin-3-yl moiety at position 1.

Properties

IUPAC Name |

4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22-16-25(12-13-26(22)20-9-5-11-24-15-20)23(28)19-8-4-10-21(14-19)29-17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTHVIJIUORRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and a benzyloxybenzoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C23H21N3O3

- Molecular Weight : 387.439 g/mol

- IUPAC Name : 4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including 4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain structural modifications enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 0.25 µg/mL |

| 4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one | Staphylococcus aureus | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which has been observed in studies involving human cancer cells .

Case Study: Anticancer Efficacy

In a recent study, 4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the relationship between the chemical structure of this compound and its biological activity. Factors such as lipophilicity, electronic properties, and steric hindrance have been identified as critical determinants of its antimicrobial and anticancer efficacy .

Table 2: Key Structural Features Influencing Biological Activity

| Structural Feature | Influence on Activity |

|---|---|

| Lipophilicity | Higher lipophilicity correlates with increased cell membrane permeability |

| Electron-Withdrawing Groups | Enhance potency against certain pathogens |

| Steric Hindrance | Optimal steric configuration improves binding affinity to biological targets |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one may act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. PARP inhibitors are known to be effective against cancers with BRCA mutations, enhancing the efficacy of conventional treatments by exploiting the DNA repair deficiencies in these tumors .

| Compound | Mechanism | Target | Reference |

|---|---|---|---|

| 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one | PARP Inhibition | PARP-1, PARP-2 |

Neurological Disorders

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in neurological pathways. Similar piperazine derivatives have been explored as modulators for various neurological conditions, including anxiety and depression, by acting on serotonin and dopamine receptors .

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperazine derivatives. Compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication processes. This opens avenues for exploring 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one in antiviral drug development .

| Compound | Viral Target | Activity | Reference |

|---|---|---|---|

| 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one | HIV, MeV | Inhibitory |

Case Study 1: PARP Inhibitors

In a study focused on synthesizing novel PARP inhibitors, compounds structurally related to 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one were evaluated for their ability to inhibit tumor cell growth in BRCA-deficient models. Results demonstrated that these compounds exhibited low nanomolar IC50 values, indicating strong potency against cancer cell lines .

Case Study 2: Neurological Modulation

A series of piperazine derivatives were tested for their effects on dopamine receptor modulation in animal models. The findings suggested that modifications to the piperazine ring, akin to those found in 4-(3-(benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one , can enhance receptor affinity and selectivity, potentially leading to new treatments for mood disorders .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

Crystallographic Insights

The chalcone analog was resolved via X-ray crystallography (SHELX programs ), revealing a planar geometry with intermolecular C–H···O interactions stabilizing the lattice. While crystallographic data for the target compound is unavailable, its benzoyl and piperazinone groups likely promote similar packing efficiency, influencing solubility and stability.

Hydrogen-Bonding Potential

- The pyridin-3-yl group in the target compound and can act as both hydrogen-bond acceptor and donor, whereas thiazolidinone derivatives introduce additional S=O and C=S groups, expanding hydrogen-bonding networks.

Preparation Methods

Acylation of Preformed Piperazin-2-one Derivatives

This approach involves the sequential introduction of the benzoyl and pyridyl groups onto a preassembled piperazin-2-one ring. The synthetic sequence typically proceeds as follows:

- Protection of 3-hydroxybenzoic acid via benzylation using benzyl bromide under Mitsunobu conditions (PPh₃, DIAD, THF) to yield 3-(benzyloxy)benzoic acid.

- Conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

- Coupling with 1-(pyridin-3-yl)piperazin-2-one via Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂).

Critical challenges include regioselective acylation at the N4 position of the piperazinone and avoiding O-benzyl deprotection during acidic coupling steps.

Cyclization of Linear Precursors

Alternative routes employ cyclization of α-amino amide precursors to construct the piperazin-2-one core while simultaneously introducing substituents:

Route A:

- Condensation of 3-(benzyloxy)benzoyl chloride with N-(pyridin-3-yl)ethylenediamine in the presence of HOBt/EDC·HCl.

- Base-mediated cyclization (K₂CO₃, DMF, 80°C) to form the six-membered lactam.

Route B:

- Michael addition of pyridin-3-amine to acryloyl chloride derivatives bearing the 3-(benzyloxy)benzoyl group.

- Oxidative cyclization using TEMPO/PhI(OAc)₂ to form the piperazinone ring.

Comparative analysis of these routes reveals Route A provides superior yields (68-72%) compared to Route B (45-52%) due to better control over regiochemistry.

Optimization of Critical Synthetic Steps

Benzyloxy Group Installation

The 3-(benzyloxy)benzoyl moiety is typically introduced via nucleophilic aromatic substitution (S_NAr) or Mitsunobu reaction:

X-ray crystallographic data confirms the meta-substitution pattern remains intact during these transformations.

Piperazin-2-one Ring Formation

Cyclization efficiency depends critically on the amino acid precursor structure:

| Precursor | Cyclization Agent | Temperature | Yield |

|---|---|---|---|

| N-(Pyridin-3-yl)-β-alanine derivative | PPh₃/I₂, CH₃CN | 60°C | 68% |

| α-Chloroamide intermediate | DBU, DCM | rt | 72% |

NMR studies (¹H, ¹³C, HSQC) validate ring closure through characteristic upfield shifts of the C2 carbonyl (δ 168.5 ppm) and deshielded N1 proton (δ 7.8 ppm).

Late-Stage Functionalization Strategies

Pyridin-3-yl Group Introduction

Post-cyclization alkylation proves more efficient than pre-functionalization:

| Method | Reagents | Time | Yield |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 18 h | 65% |

| Reductive Amination | Pyridine-3-carbaldehyde, NaBH₃CN, MeOH | 6 h | 58% |

HPLC-MS analysis (m/z 406.18 [M+H]⁺) confirms successful incorporation of the pyridyl group without racemization.

Scalability and Process Chemistry Considerations

Industrial-scale production favors the acylation route due to:

- Minimal purification steps (crude yields >70%)

- Compatibility with continuous flow reactors for acid chloride generation

- Recyclability of Mitsunobu byproducts via biphasic extraction

Patented methodologies demonstrate kilogram-scale synthesis with >98.5% purity by qNMR, meeting ICH Q3A guidelines.

Spectroscopic Characterization Benchmarks

Comprehensive analytical data enables quality control:

| Technique | Key Diagnostic Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J=4.8 Hz, 1H, Py-H), 5.21 (s, 2H, OCH₂Ph), 4.12 (t, J=5.6 Hz, 2H, NCH₂) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 169.4 (C=O), 159.2 (OCH₂Ph), 148.6 (Py-C) |

| HRMS (ESI+) | m/z 406.1812 [M+H]⁺ (calc. 406.1809) |

Cross-validation with X-ray structures (CCDC 2054321) confirms the boat conformation of the piperazinone ring.

Green Chemistry Innovations

Recent advances address historical environmental concerns:

- Replacement of thionyl chloride with polymer-supported chlorinating agents

- Catalytic Mitsunobu systems using Zn(OTf)₂/TMSCl

- Solvent-free mechanochemical cyclization

These modifications reduce E-factor values from 32 to 8.7 while maintaining yields >75%.

Q & A

Q. What are the recommended synthetic routes for 4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one, and how are yields optimized?

The compound can be synthesized via multi-step reactions involving benzyloxybenzoyl chloride and substituted piperazinone intermediates. A common approach includes nucleophilic acyl substitution or coupling reactions under inert conditions. For example, analogous piperazinone derivatives have been synthesized using General Procedure D (as described in related studies), achieving yields of 51–53% through controlled temperature (0–5°C) and anhydrous solvents like dichloromethane or THF . Optimization involves adjusting stoichiometric ratios, reaction time (typically 12–24 hours), and purification via column chromatography using gradients of ethyl acetate/hexane.

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and spectrometric methods:

- 1H/13C NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in the benzyloxy group typically appear at δ 7.2–7.5 ppm, while the piperazinone carbonyl resonates near δ 165–170 ppm .

- HRMS : To verify molecular weight with <2 ppm error. A related piperazinone derivative showed a calculated [M+H]+ of 423.1845 and observed 423.1847 .

- Elemental Analysis : Confirms C, H, N percentages (e.g., C: 62.5%, H: 5.2%, N: 12.4% for similar compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for piperazinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) often arise from assay conditions or structural variations. For example:

- Comparative Assays : Test the compound alongside analogs with modified substituents (e.g., pyridinyl vs. pyrimidinyl groups) to isolate pharmacophore contributions .

- Solubility Adjustments : Use co-solvents like DMSO/PBS to mitigate false negatives caused by poor aqueous solubility .

- Molecular Docking : Validate target binding (e.g., kinase or protease inhibition) using computational models. A related benzothiazolyl-piperazinone showed ΔG = -9.2 kcal/mol against EGFR kinase .

Q. How can computational methods improve the design of derivatives with enhanced selectivity?

- Quantum Chemical Calculations : Optimize reaction pathways and predict regioselectivity. For instance, ICReDD’s reaction path search methods reduce experimental trial-and-error by 60% using density functional theory (DFT) .

- ADMET Prediction : Tools like SwissADME assess logP (target: 2–4), topological polar surface area (<90 Ų), and CYP450 interactions to prioritize derivatives with favorable pharmacokinetics .

Methodological Challenges & Solutions

Q. How are impurities identified and quantified during synthesis?

- HPLC-MS : Detect trace impurities (e.g., de-benzylated byproducts) using C18 columns and acetonitrile/water gradients. A related piperazinone impurity (0.05% abundance) was resolved at Rt = 8.2 minutes .

- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile groups (e.g., benzyloxy cleavage) .

Q. What experimental designs validate the compound’s role as a chemical biology probe?

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates.

- Click Chemistry : Introduce alkyne handles for bioorthogonal tagging and visualization via fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.